L-CYSTEINE (13C3; 15N)
Description
Rationale for Employing L-Cysteine (13C3; 15N) as a Metabolic Tracer and Probe
The selection of L-Cysteine (13C3; 15N) as a tracer is based on the unique and vital roles of the amino acid L-Cysteine in cellular biochemistry. L-Cysteine is a sulfur-containing amino acid that is a critical component of many proteins and a precursor to several essential biomolecules. smolecule.commedchemexpress.com
The specific labeling pattern of three ¹³C atoms and one ¹⁵N atom offers distinct advantages for detection and analysis. The significant mass shift allows for clear differentiation from the naturally abundant, unlabeled L-Cysteine in complex biological samples when analyzed by mass spectrometry. nih.gov
Key research applications of L-Cysteine (13C3; 15N) include:
Investigating Sulfur Amino Acid Metabolism: This labeled compound is invaluable for tracing the metabolic fate of cysteine, including its conversion to taurine (B1682933) and its role in the synthesis of the critical antioxidant, glutathione (B108866). smolecule.com
Probing Protein Structure and Function: The incorporation of labeled cysteine into proteins allows for detailed structural and functional studies using mass spectrometry-based proteomics. smolecule.com
Understanding Redox Homeostasis: As a precursor to glutathione, L-Cysteine plays a central role in cellular defense against oxidative stress. smolecule.com L-Cysteine (13C3; 15N) can be used to study the dynamics of glutathione synthesis and turnover under various physiological and pathological conditions.
Historical Development and Evolution of Isotopic Tracing Methodologies in Metabolic Research
The use of isotopes as tracers in biological research has a rich history. Early studies in the mid-20th century primarily utilized radioactive isotopes (radioisotopes) to trace metabolic pathways. nih.gov These pioneering experiments laid the foundation for our current understanding of metabolism. nih.gov However, the inherent risks associated with radioactivity limited their application, particularly in human studies.
The development of analytical techniques with the sensitivity and resolution to detect small differences in mass, such as mass spectrometry and high-field NMR spectroscopy, paved the way for the widespread adoption of stable isotopes. acs.orgnih.gov Initially, the cost and availability of stable isotope-labeled compounds were significant hurdles. However, advancements in synthetic chemistry have made a wide range of labeled molecules, including L-Cysteine (13C3; 15N), more accessible to the research community. tandfonline.com
The evolution of isotopic tracing methodologies has been marked by several key developments:
Early Radioisotope Studies: The use of radioisotopes like Carbon-14 (¹⁴C) and Tritium (³H) provided the first direct evidence for many metabolic pathways. nih.govresearchgate.net
Advent of Mass Spectrometry and NMR: These technologies enabled the use of non-radioactive stable isotopes, expanding the scope and safety of tracer studies. nih.govacs.org
Development of Quantitative Proteomics Techniques: Methods like SILAC revolutionized the study of protein dynamics and expression levels. washington.eduthermofisher.com
Computational Advances: The development of sophisticated software has been crucial for the analysis and interpretation of the large datasets generated in modern stable isotope labeling experiments. nih.gov
The journey from early radioisotope experiments to the sophisticated stable isotope tracing studies of today reflects the continuous drive for more precise and powerful tools to unravel the complexities of life at the molecular level. The use of specifically labeled compounds like L-Cysteine (13C3; 15N) represents the cutting edge of this field, enabling researchers to ask and answer increasingly detailed questions about biochemical systems.
Properties
Molecular Weight |
125.13 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Foundations for Research with L Cysteine 13c3; 15n
Experimental Design Principles for Isotope Tracing Studies Utilizing L-Cysteine (13C3; 15N)
Effective research using L-Cysteine (13C3; 15N) hinges on a well-conceived experimental design. This includes the careful selection of the biological model, strategies for enriching the system with the isotope, and appropriate methods for administering the tracer.
Selection and Justification of Biological Systems for L-Cysteine (13C3; 15N) Tracing (e.g., cell cultures, microbial systems, isolated organs)
The choice of a biological system is paramount and depends on the specific research question.
Cell Cultures: Mammalian cell cultures are widely used to study cellular metabolism in a controlled environment. chromservis.eu They are particularly useful for investigating the role of cysteine in protein synthesis, glutathione (B108866) production, and redox homeostasis. aacrjournals.org For instance, studies have utilized cell cultures to trace the incorporation of labeled cysteine into glutathione to understand its synthesis pathway. nih.gov The ability to manipulate the culture medium allows for precise control over the concentration of the labeled tracer. acs.org
Microbial Systems: Microorganisms, such as Escherichia coli and the enteric protozoan parasite Entamoeba histolytica, serve as excellent models for studying fundamental metabolic pathways. nih.govresearchgate.net The relatively simple genetic and metabolic backgrounds of these organisms facilitate the interpretation of tracing results. nih.gov Research on E. histolytica using L-Cysteine (13C3; 15N) has been instrumental in elucidating the metabolic fate of extracellular L-cysteine in this parasite. nih.govsemanticscholar.org
Isolated Organs and Animal Models: For studying organ-specific metabolism and inter-organ metabolic fluxes, isolated perfused organs or whole animal models are indispensable. chromservis.eubiorxiv.org These systems provide a more physiologically relevant context. nih.gov For example, tracing studies in mouse models can reveal how different tissues utilize cysteine and how this is altered in disease states like cancer. aacrjournals.orgbiorxiv.org
Below is a table summarizing the application of different biological systems in L-Cysteine (13C3; 15N) tracing studies.
| Biological System | Advantages | Example Research Applications |
| Cell Cultures | Highly controlled environment, ease of manipulation, suitable for high-throughput screening. | Studying the flux of cysteine into glutathione and other downstream metabolites, investigating the role of cysteine in protein synthesis. aacrjournals.orgnih.gov |
| Microbial Systems | Simple genetic background, rapid growth, well-defined metabolic pathways. | Elucidating the fundamental pathways of cysteine metabolism and its role in microbial physiology. nih.govresearchgate.netsemanticscholar.org |
| Isolated Organs/Animal Models | Physiologically relevant, allows for the study of inter-organ metabolism. | Investigating organ-specific cysteine metabolism, understanding the role of cysteine in systemic diseases like cancer. aacrjournals.orgbiorxiv.orgnih.gov |
Strategies for Isotopic Enrichment and Optimal Labeling Period Determination
Achieving sufficient isotopic enrichment is critical for the successful detection and quantification of labeled metabolites.
Isotopic Enrichment: The goal is to replace the naturally occurring (unlabeled) L-cysteine with the L-Cysteine (13C3; 15N) tracer to a significant extent. In cell culture, this is often achieved by using a specially formulated medium where unlabeled cysteine is replaced with the labeled form. nih.gov The efficiency of labeling can be influenced by the presence of unlabeled cysteine in supplements like fetal bovine serum (FBS), necessitating the use of dialyzed or specially treated serum to improve enrichment. acs.org For microbial systems, defined media can be used to ensure the labeled tracer is the primary source of the nutrient. chromservis.eu
Optimal Labeling Period: The duration of exposure to the labeled tracer is a crucial parameter. It needs to be long enough to allow for the incorporation of the label into downstream metabolites but short enough to avoid complete replacement of all pools, which could mask dynamic changes. Time-course experiments are often conducted to determine the optimal labeling period. For example, in a study on E. histolytica, cells were harvested at multiple time points (0, 0.5, 3, 9, and 24 hours) after the introduction of L-Cysteine (13C3; 15N) to track the dynamic changes in labeled metabolites. nih.govsemanticscholar.org The optimal period will vary depending on the turnover rate of the metabolite of interest and the biological system being studied. biorxiv.orgnih.gov
Considerations for L-Cysteine (13C3; 15N) Infusion and Administration in Experimental Models
In whole animal studies, the route of administration of the labeled tracer can significantly impact the results.
Oral Gavage: This method mimics the natural route of nutrient absorption. Studies have used oral gavage to administer L-cysteine to rats to evaluate its metabolic effects. nih.gov
Intraperitoneal Injection: This route allows for rapid absorption and distribution of the tracer throughout the body. It is a common method used in mouse models for stable isotope labeling experiments. biorxiv.org
Infusion: Continuous infusion can be used to achieve a steady-state concentration of the labeled tracer in the plasma, which is beneficial for certain types of metabolic flux analysis. However, bolus-based methods, such as a single injection, are often faster, more cost-effective, and more suitable for certain experimental conditions. biorxiv.org
The choice of administration route depends on the specific goals of the study, the characteristics of the animal model, and the desired labeling kinetics. biorxiv.org
Advanced Sample Preparation Techniques for Labeled L-Cysteine and its Downstream Metabolites
The accurate analysis of L-Cysteine (13C3; 15N) and its metabolites requires meticulous sample preparation to preserve the integrity of the labeled compounds and enhance their detection.
Extraction Methodologies for Diverse Biological Matrices (e.g., cell lysates, tissue homogenates)
The extraction process aims to efficiently recover the metabolites of interest while quenching metabolic activity to prevent further enzymatic conversions.
Quenching: To halt metabolic processes instantly, rapid quenching is essential. This is often achieved by using ice-cold solvents like methanol (B129727) or by snap-freezing the samples in liquid nitrogen. nih.govox.ac.uk
Extraction Solvents: A common approach for extracting polar metabolites like amino acids is to use a mixture of methanol, water, and chloroform. This allows for the separation of metabolites into aqueous and organic phases. nih.gov For cell cultures, a typical procedure involves washing the cells with a buffer, followed by the addition of a cold methanol/water solution to extract the metabolites. ox.ac.uknih.gov For tissue homogenates, the tissue is first pulverized, often under liquid nitrogen, and then extracted with a suitable solvent mixture. aacrjournals.org
The following table outlines a general extraction protocol for cultured cells.
| Step | Procedure | Rationale |
| 1. Washing | Quickly wash cells with ice-cold phosphate-buffered saline (PBS). | To remove residual media containing unlabeled metabolites. ox.ac.uk |
| 2. Quenching | Immediately add ice-cold methanol or snap-freeze in liquid nitrogen. | To instantly stop all enzymatic reactions and preserve the metabolic state. nih.govox.ac.uk |
| 3. Extraction | Add a mixture of cold solvents (e.g., methanol/water) and scrape the cells. | To lyse the cells and extract the intracellular metabolites. nih.gov |
| 4. Separation | Centrifuge the lysate to pellet cell debris. | To obtain a clear supernatant containing the extracted metabolites. nih.gov |
| 5. Storage | Store the supernatant at -80°C until analysis. | To ensure the stability of the metabolites. |
Derivatization Strategies for Enhanced Analytical Detection and Resolution
Due to the polar nature and potential instability of cysteine, derivatization is often a necessary step before analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.comnih.gov
Silylation: This is a common derivatization technique for GC-MS analysis where active hydrogens on functional groups (amine, thiol, and carboxyl) are replaced with a silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used for this purpose. This process increases the volatility and thermal stability of the amino acids, making them suitable for GC analysis. sigmaaldrich.com
Alkylation and Acylation: For LC-MS analysis, derivatization can be used to improve chromatographic separation and ionization efficiency. For instance, thiol groups can be alkylated to prevent the oxidation of cysteine to cystine. nih.gov A two-step derivatization involving esterification followed by acylation has also been used for the GC-MS analysis of amino acids. mdpi.com
Fluorescent Labeling: Derivatization with fluorescent tags can enhance the sensitivity of detection, particularly for HPLC-based methods. nih.gov
It is important to note that some derivatization methods can lead to the degradation of certain amino acids, including cysteine. nih.govresearchgate.net Therefore, the choice of derivatization strategy must be carefully considered and optimized for the specific analytes and analytical platform being used.
The table below provides examples of derivatization reagents and their applications.
| Derivatization Reagent | Analytical Technique | Purpose |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | GC-MS | Silylation of active hydrogens to increase volatility and stability. sigmaaldrich.com |
| Monobromobimane | LC-MS/MS | Alkylation of thiol groups to prevent oxidation and enhance detection. nih.gov |
| Pentafluoropropionic anhydride (B1165640) (PFPA) | GC-MS | Acylation of amino and hydroxyl groups after esterification. mdpi.com |
| 4-fluoro-7-nitrobenzofurazan (NBD-F) | LC-MS/MS | Derivatization for the separation of cysteine enantiomers. unige.ch |
Quantitative Data Acquisition Methodologies for L-Cysteine (13C3; 15N) and its Isotopic Signatures
The quantitative analysis of L-Cysteine labeled with three ¹³C atoms and one ¹⁵N atom, denoted as L-Cysteine (¹³C₃; ¹⁵N), is fundamental to metabolic research, providing insights into biochemical pathways and fluxes. nih.govsemanticscholar.org This stable isotope-labeled version of cysteine serves as a tracer, allowing researchers to follow its metabolic fate through various analytical techniques. The primary methods for quantitative data acquisition are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, each offering unique advantages for tracking isotopic signatures. nih.govsemanticscholar.org
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry is a powerful tool for the quantitative analysis of isotopically labeled compounds due to its high sensitivity and specificity. nih.gov It enables the differentiation and quantification of molecules based on their mass-to-charge ratio, making it ideal for distinguishing between unlabeled and stable isotope-labeled metabolites. oup.com
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like amino acids, derivatization is necessary to increase their volatility for GC analysis. acs.org In the context of L-Cysteine (¹³C₃; ¹⁵N) research, GC-MS is employed to quantify the incorporation of the isotopic label into various metabolites. acs.org
One common derivatization agent is N-methyl-N-[tert-butyldimethyl-silyl]trifluoroacetamide (MTBSTFA). nist.gov After derivatization, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and detects the mass-to-charge ratio of the resulting fragments. By comparing the ion intensities of the labeled and unlabeled fragments, researchers can determine the extent of isotopic enrichment. acs.org
GC-MS has been instrumental in metabolic flux analysis, where the distribution of ¹³C isotopes in protein-derived amino acids and other central metabolites is measured to calculate intracellular metabolic fluxes. nih.gov For instance, studies have used GC-MS to analyze the isotopologue distributions of amino acids after feeding cells with ¹³C-labeled substrates. acs.org
Table 1: GC-MS Parameters for Labeled Amino Acid Analysis
| Parameter | Value/Description |
| Column | DB-5 (30 m x 0.25 mm i.d.) acs.org |
| Carrier Gas | Helium acs.org |
| Injection Temperature | 230 °C acs.org |
| Ion Source Temperature | 250 °C acs.org |
| Derivatization Agent | N-methyl-N-[tert-butyldimethyl-silyl]trifluoroacetamide (MTBSTFA) nist.gov |
| Analysis Mode | Selected Ion Monitoring (SIM) acs.org |
This table presents typical parameters used in GC-MS analysis of labeled amino acids, compiled from various research articles.
Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer. nih.gov It is particularly well-suited for the analysis of non-volatile and polar molecules like intact peptides, proteins, and a wide range of metabolites, without the need for derivatization. medchemexpress.comphysiology.org
In studies involving L-Cysteine (¹³C₃; ¹⁵N), LC-MS is used to track the incorporation of the labeled cysteine into proteins and peptides. unc.edu This is a key technique in quantitative proteomics, where the relative abundance of proteins between different samples can be determined. oup.com For instance, in Stable Isotope Labeling by Amino acids in Cell culture (SILAC), cells are grown in media containing either normal or heavy isotope-labeled amino acids. The resulting protein mixtures are then combined, digested into peptides, and analyzed by LC-MS. The ratio of the peak intensities of the "light" and "heavy" peptides provides a quantitative measure of relative protein abundance. oup.com
LC-MS is also used for the analysis of polar metabolites. For example, hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of highly polar compounds that are not well-retained on traditional reversed-phase columns. uni-regensburg.de
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for resolving the isotopic fine structure of molecules. niph.go.jp This capability allows for the confident identification of metabolites and the precise quantification of isotopic enrichment. Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) are common types of high-resolution mass analyzers. unc.edu
HRMS can distinguish between ions with very similar mass-to-charge ratios, which is essential for deconvoluting complex spectra and accurately determining the distribution of isotopologues (molecules that differ only in their isotopic composition). niph.go.jp This level of detail is critical for metabolic flux analysis, where the precise number and position of isotopic labels in a metabolite provide detailed information about the activity of specific metabolic pathways. researchgate.net For example, a study on Entamoeba histolytica utilized capillary electrophoresis-time of flight mass spectrometry (CE-TOFMS), a high-resolution technique, to trace the metabolism of [U-¹³C₃, ¹⁵N]L-cysteine and identify novel metabolic derivatives. nih.gov
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical MS/MS experiment, a specific precursor ion is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in the second mass analyzer. This technique provides structural information about the precursor ion and is highly specific for quantitative analysis. nih.gov
In the context of L-Cysteine (¹³C₃; ¹⁵N) research, MS/MS is used to identify and quantify labeled metabolites and peptides. By analyzing the fragmentation patterns, researchers can determine the location of the isotopic labels within a molecule, which helps to elucidate metabolic pathways. niph.go.jp For example, the fragmentation of a peptide containing a labeled cysteine residue will produce a characteristic pattern of labeled and unlabeled fragment ions, confirming the presence and position of the labeled amino acid. unc.edu Multiple reaction monitoring (MRM) is a targeted MS/MS technique that offers high sensitivity and specificity for quantifying known compounds by monitoring specific precursor-to-product ion transitions. acs.org
Table 2: Representative MS/MS Transitions for Labeled Cysteine Derivatives
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| ¹³C₃,¹⁵N-S-2-succinocysteine (2SC) | 326 | 205 | physiology.org |
| ¹³C₃,¹⁵N-2,3-dicarboxypropylcysteine (2,3-DCP) | 340 | 219 | physiology.org |
| ¹³C₃,¹⁵N-S-carboxymethylcysteine (CMC) | 240 | 222 | physiology.org |
This table shows examples of precursor and product ion mass-to-charge ratios used for the targeted quantification of specific labeled cysteine derivatives by tandem mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeled Atom Tracking and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules and for tracking the flow of atoms through metabolic pathways. semanticscholar.org Unlike mass spectrometry, which detects the mass of a molecule, NMR detects the magnetic properties of atomic nuclei. The use of stable isotopes like ¹³C and ¹⁵N is central to many NMR-based metabolic studies. sigmaaldrich.com
By using L-Cysteine labeled with ¹³C and ¹⁵N, researchers can use NMR to non-invasively track the fate of these labeled atoms in intact cells or organisms. researchgate.net Different NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and ¹³C-¹³C Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE), can provide detailed information about the connectivity of atoms and the structure of metabolites. researchgate.net
For example, a study on L-cysteine-coated gold nanoparticles utilized various homo- and heteronuclear NMR techniques with ¹³C- and ¹⁵N-labeled cysteine to investigate the surface structure and coordination environment of the cysteine ligands. researchgate.netnih.gov In metabolic studies, the appearance of ¹³C or ¹⁵N signals in different metabolites over time provides a direct measure of metabolic flux through various pathways. semanticscholar.org While generally less sensitive than MS, NMR provides unparalleled structural information and can distinguish between positional isomers, which can be challenging for MS-based methods. uni-frankfurt.de
¹³C-NMR Applications in Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a crucial technique for quantifying the rates of metabolic reactions within a living system. nih.gov The use of ¹³C-labeled substrates, such as L-cysteine (¹³C₃; ¹⁵N), is central to these studies. By introducing this labeled compound into cells or organisms, researchers can trace the path of the ¹³C atoms as they are incorporated into various metabolites. nih.gov
¹³C-NMR spectroscopy is a primary analytical tool in MFA. It allows for the detailed analysis of the positional distribution of ¹³C isotopes (isotopomers) in metabolites derived from the labeled L-cysteine. biorxiv.org This information is critical for elucidating the activity of different metabolic pathways. For instance, the pattern of ¹³C labeling in downstream metabolites can reveal the relative contributions of different pathways to their synthesis. Quantum-chemical calculations have shown that the ¹³Cβ chemical shifts of cysteine are particularly sensitive to its redox state, providing a clear distinction between the reduced (sulfhydryl) and oxidized (disulfide) forms. rsc.org
The analysis of ¹³C isotopomer distribution in proteinogenic amino acids, following the introduction of a ¹³C-labeled precursor, provides valuable constraints for computational models of cellular metabolism. nih.gov This data, often obtained from 2D ¹³C-¹³C correlation spectra, helps to refine metabolic network models and provides quantitative insights into cellular physiology and disease states. nih.govckisotopes.com
Table 1: Key ¹³C-NMR Applications in Metabolic Flux Analysis with L-Cysteine (¹³C₃; ¹⁵N)
| Application | Description | Key Research Findings |
| Pathway Elucidation | Tracing the incorporation of ¹³C from L-cysteine into downstream metabolites to identify active metabolic pathways. | The specific pattern of ¹³C enrichment in products reveals the metabolic routes taken by the cysteine carbon skeleton. |
| Flux Quantification | Measuring the relative rates of different metabolic reactions by analyzing the distribution of ¹³C isotopomers. | Provides quantitative data on the contribution of L-cysteine to various metabolic pools under different physiological conditions. nih.gov |
| Redox State Monitoring | Utilizing the sensitivity of Cys ¹³Cβ chemical shifts to distinguish between reduced and oxidized cysteine residues. rsc.org | Enables the monitoring of cellular redox balance and the activity of enzymes involved in cysteine metabolism. |
| Metabolic Network Modeling | Providing experimental data to constrain and validate computational models of cellular metabolism. | Improves the accuracy and predictive power of genome-scale metabolic models. nih.gov |
¹⁵N-NMR Applications in Nitrogen Metabolism and Protein Dynamics
The inclusion of the ¹⁵N label in L-cysteine (¹³C₃; ¹⁵N) opens the door to a range of NMR experiments that specifically probe nitrogen metabolism and the structure and dynamics of proteins. ckisotopes.comchemie-brunschwig.ch The availability of proteins uniformly labeled with ¹⁵N (and often ¹³C) was a significant leap forward in protein NMR, enabling the study of larger and more complex systems. chemie-brunschwig.ch
In the context of nitrogen metabolism, ¹⁵N-labeled L-cysteine can be used to follow the fate of its amino group. This is particularly relevant in studies of transamination reactions and the synthesis of other nitrogen-containing compounds. While glutamate (B1630785) is the primary nitrogen donor in many biosynthetic pathways, tracking the nitrogen from other amino acids like cysteine provides a more complete picture of nitrogen flow within the cell. nih.gov
For protein studies, ¹⁵N-labeling is fundamental. rsc.org The development of three-dimensional ¹⁵N-dispersed NOESY experiments significantly improved signal dispersion and simplified spectra, allowing for the determination of protein structures with greater precision and efficiency. chemie-brunschwig.ch Furthermore, ¹⁵N NMR relaxation studies provide detailed information about the dynamics of the protein backbone on a variety of timescales, from picoseconds to seconds. rsc.org This allows researchers to investigate protein folding, conformational changes, and interactions with other molecules. For example, in-cell NMR studies using ¹⁵N-cysteine labeling have been used to monitor the redox state and maturation of proteins like superoxide (B77818) dismutase 1 (SOD1) directly within human cells. rsc.org
Table 2: Applications of ¹⁵N-NMR with L-Cysteine (¹³C₃; ¹⁵N) in Metabolism and Protein Science
| Application | Description | Key Research Findings |
| Nitrogen Flux Analysis | Tracing the ¹⁵N label from L-cysteine to other amino acids and nitrogenous compounds. | Provides insights into transamination and other nitrogen transfer reactions, complementing ¹³C-based flux analysis. nih.govnih.gov |
| Protein Structure Determination | Using ¹⁵N-edited and ¹⁵N-dispersed NMR experiments to resolve and assign protein backbone resonances. | Enables the determination of high-resolution 3D structures of proteins in solution. chemie-brunschwig.ch |
| Protein Dynamics Studies | Measuring ¹⁵N relaxation parameters (T₁, T₂, NOE) to probe the motion of the protein backbone. | Reveals information about protein flexibility, conformational exchange, and ligand binding events. rsc.org |
| In-Cell NMR | Observing ¹⁵N-labeled proteins directly within living cells to study their properties in a native environment. | Allows for the real-time monitoring of protein folding, modification, and interaction with cellular partners. rsc.org |
Advanced Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Isotopic Connectivity
The true power of dual ¹³C and ¹⁵N labeling is realized through advanced multi-dimensional NMR experiments that correlate these different nuclei. uni-frankfurt.dedoi.org Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for establishing connectivity between atoms, which is crucial for resonance assignment and structural analysis. rsc.orgresearchgate.net
The ¹H-¹⁵N HSQC experiment is a cornerstone of modern biomolecular NMR, providing a "fingerprint" of a protein with one crosspeak for each non-proline amino acid residue. nih.govdoi.org When using L-cysteine (¹³C₃; ¹⁵N) to label a protein, the cysteine residues will give rise to specific signals in these spectra, allowing them to be monitored directly. rsc.org
Triple-resonance experiments, which correlate ¹H, ¹³C, and ¹⁵N nuclei, are essential for the sequential assignment of protein backbone resonances. ckisotopes.comchemie-brunschwig.ch Experiments like the HNCA and HNCACB correlate the amide proton and nitrogen of one residue with the alpha and beta carbons of the same and preceding residues. The uniform labeling with ¹³C and ¹⁵N, as provided by L-cysteine (¹³C₃; ¹⁵N) incorporation, is a prerequisite for these powerful techniques. uni-frankfurt.de
Furthermore, ¹H-¹³C HSQC spectra are used to resolve and assign the carbon-attached protons. rsc.org In studies of cysteine-rich peptides, for example, 2D [¹³C,¹H] HSQC combined with triple-resonance experiments on samples with differentially labeled cysteine residues has been used to unambiguously determine disulfide bond patterns. nih.gov The ability to differentiate cysteine residues based on their isotopic labeling levels (e.g., 100% ¹³C/¹⁵N vs. a lower percentage) is a sophisticated strategy for resolving structural ambiguities. nih.gov
Table 3: Advanced NMR Techniques and their Application with L-Cysteine (¹³C₃; ¹⁵N)
| Technique | Nuclei Correlated | Information Gained |
| ¹H-¹⁵N HSQC | ¹H, ¹⁵N (one bond) | Provides a "fingerprint" of the protein backbone; used to monitor chemical shift perturbations upon ligand binding or conformational change. rsc.org |
| ¹H-¹³C HSQC | ¹H, ¹³C (one bond) | Resolves and assigns protons attached to carbons; crucial for side-chain assignments and monitoring local environments. rsc.orgresearchgate.net |
| HMBC | ¹H, ¹³C/¹⁵N (multiple bonds) | Establishes long-range connectivity between atoms, aiding in the assignment of complex molecules and elucidating structural details. rsc.org |
| Triple-Resonance (e.g., HNCA, HNCACB) | ¹H, ¹⁵N, ¹³C | Provides through-bond correlations essential for sequential backbone resonance assignment in proteins. chemie-brunschwig.chnih.gov |
Applications in Metabolic Flux Analysis and Pathway Elucidation Using L Cysteine 13c3; 15n
Elucidating Sulfur Metabolism Pathways
L-Cysteine (13C3; 15N) is instrumental in dissecting the complex network of sulfur metabolism. Its labeled atoms act as reporters, enabling the precise measurement of flux through key pathways that are central to cellular function and health.
The transsulfuration pathway is a critical metabolic route that facilitates the synthesis of cysteine from the essential amino acid methionine. wikipedia.orgresearchgate.net This pathway involves the intermediate homocysteine. By supplying cells with L-Cysteine (13C3; 15N), researchers can monitor its incorporation into downstream metabolites and assess the activity and regulation of this pathway.
Table 1: Key Enzymes and Reactions in the Reverse Transsulfuration Pathway
| Enzyme | Reaction | Substrates | Products |
| Cystathionine (B15957) β-synthase (CBS) | Condensation | Homocysteine, Serine | Cystathionine, Water |
| Cystathionine γ-lyase (CSE) | Cleavage | Cystathionine | Cysteine, α-ketobutyrate, Ammonia |
This table outlines the primary enzymatic steps in the conversion of homocysteine to cysteine.
L-cysteine is a precursor to a variety of biologically important sulfur-containing molecules. medchemexpress.com The use of L-Cysteine (13C3; 15N) allows for the direct measurement of the synthesis and turnover rates of these metabolites.
Taurine (B1682933): This amino acid, crucial for various physiological functions, is synthesized from cysteine via the action of cysteine dioxygenase and sulfinoalanine decarboxylase. youtube.com Tracer studies with labeled cysteine can quantify the flux of cysteine towards taurine synthesis in different tissues. researchgate.net
Hydrogen Sulfide (B99878) (H₂S): A gaseous signaling molecule, H₂S is primarily produced from L-cysteine by the enzymes cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). frontiersin.orgnih.gov By monitoring the incorporation of labeled sulfur from L-Cysteine (13C3; 15N) into H₂S, researchers can determine the rate of its production. nih.gov
Table 2: Research Findings on L-Cysteine as a Precursor
| Metabolite | Key Synthesizing Enzymes | Research Finding |
| Taurine | Cysteine dioxygenase, Sulfinoalanine decarboxylase | Studies have shown that taurine synthesis is tightly linked to the availability of its precursor, cysteine. researchgate.net |
| Hydrogen Sulfide (H₂S) | Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CSE) | Administration of L-cysteine has been demonstrated to increase myocardial H₂S concentration, an effect that can be attenuated by CSE inhibitors. nih.gov |
This table summarizes key enzymes and findings related to the synthesis of taurine and hydrogen sulfide from L-cysteine.
Thiazolidine-4-carboxylic acids are derivatives of cysteine that can act as prodrugs, delivering cysteine into cells. nih.gov These compounds can be synthesized using L-Cysteine (13C3; 15N), allowing researchers to trace their uptake, conversion to cysteine, and subsequent incorporation into metabolic pathways. mdpi.com The metabolism of these derivatives is of interest as they can potentially bypass limitations in cysteine transport and enhance intracellular cysteine levels. documentsdelivered.com Studies have shown that these compounds can be metabolized in vivo to liberate L-cysteine. nih.govnih.gov
Glutathione (B108866) Homeostasis and Redox Regulation Studies
Glutathione (GSH) is a major intracellular antioxidant, and its synthesis is critically dependent on the availability of cysteine. nih.govnih.gov L-Cysteine (13C3; 15N) is an invaluable tool for studying the dynamics of glutathione homeostasis and its role in redox regulation.
The rate of glutathione synthesis can be directly measured by monitoring the incorporation of the labeled atoms from L-Cysteine (13C3; 15N) into the glutathione molecule. acs.orgresearchgate.net Glutathione is a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218). nih.gov The enzyme glutamate-cysteine ligase (GCL) catalyzes the first and rate-limiting step in its synthesis. nih.gov By using mass spectrometry to analyze the isotopic enrichment of glutathione over time, researchers can calculate its fractional and absolute synthesis rates.
Table 3: Glutathione Synthesis Pathway
| Step | Enzyme | Substrates | Product |
| 1 | Glutamate-cysteine ligase (GCL) | Glutamate, Cysteine | γ-Glutamylcysteine |
| 2 | Glutathione synthetase (GS) | γ-Glutamylcysteine, Glycine | Glutathione |
This table details the two-step enzymatic synthesis of glutathione.
In addition to its de novo synthesis, the intracellular pool of glutathione is maintained through a recycling process. Oxidized glutathione (GSSG) is reduced back to its active form (GSH) by the enzyme glutathione reductase, a reaction that requires NADPH. nih.gov By combining L-Cysteine (13C3; 15N) tracing with the analysis of isotopic labeling in related pathways (such as the pentose (B10789219) phosphate (B84403) pathway, which generates NADPH), a comprehensive picture of glutathione homeostasis can be obtained. This integrated approach allows for the quantification of not only the synthesis of glutathione but also the flux through the pathways that support its recycling and antioxidant function.
Interconnections with Central Carbon and Nitrogen Metabolism
L-cysteine metabolism is deeply integrated with central metabolic pathways, including the synthesis of other amino acids and the crucial network of one-carbon metabolism. The use of isotopically labeled cysteine, alongside other tracers, is fundamental to understanding these connections.
Tracing Serine and Glycine Contributions to Cysteine Synthesis
The primary pathway for de novo cysteine synthesis in many organisms is the transsulfuration pathway, which sources its carbon backbone from serine. Serine, in turn, can be synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) or be interconverted with glycine. Isotope tracing studies, typically using ¹³C-labeled glucose or serine, have been instrumental in quantifying the flux of these precursors toward cysteine synthesis.
While L-cysteine (13C3; 15N) is primarily used to trace the fate of cysteine, the principles of MFA allow for the elucidation of precursor contributions. In systems where cysteine synthesis is active, the rate of incorporation of labeled carbons from glucose into serine and subsequently into cysteine can be measured. For instance, studies have shown that the de novo synthesis of cysteine is particularly high in the liver and pancreas. nih.gov Simultaneous tracing with ¹³C- and ¹⁵N-labeled substrates can further resolve the flow of both carbon and nitrogen, confirming that the nitrogen in cysteine is derived from the amino group of its precursors. nih.govrsc.org This dual-labeling approach is critical for building comprehensive models of amino acid homeostasis. nih.gov
Investigating Cysteine's Role in One-Carbon Metabolism and Folate Cycles
Cysteine metabolism is intricately linked to one-carbon metabolism through the methionine cycle and the transsulfuration pathway. creative-proteomics.comnih.gov In the transsulfuration pathway, homocysteine condenses with serine to form cystathionine, which is then cleaved to produce cysteine. This pathway not only synthesizes cysteine but also serves as a key route for the catabolism of methionine. The sulfur atom from methionine is transferred to cysteine, linking sulfur amino acid metabolism directly to the folate and methionine cycles that constitute one-carbon metabolism. creative-proteomics.com
One-carbon metabolism, mediated by folate cofactors, is essential for the synthesis of nucleotides (purines and thymidine) and for methylation reactions. nih.govyoutube.com Cysteine itself is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. The synthesis of GSH requires glutamate and glycine in addition to cysteine, further connecting these metabolic pathways. creative-proteomics.com Isotope tracing studies can illuminate how the demand for cysteine for GSH synthesis influences the flux through the transsulfuration pathway, thereby impacting the methionine cycle and the availability of one-carbon units. creative-proteomics.comnih.gov By tracing the fate of L-cysteine (13C3; 15N), researchers can quantify its allocation to GSH synthesis versus other metabolic fates, providing insights into cellular redox homeostasis and its connection to biosynthetic pathways. nih.gov
Investigating Cell-Specific and Organism-Specific L-Cysteine (13C3; 15N) Metabolic Fluxes
The metabolic fate of L-cysteine can vary dramatically between different organisms, tissues, and cell types. The use of L-cysteine (13C3; 15N) enables the precise characterization of these specific metabolic phenotypes.
Analysis of Hepatic L-Cysteine (13C3; 15N) Metabolism
The liver is a central hub for amino acid metabolism and exhibits a high capacity for de novo cysteine synthesis via the transsulfuration pathway. nih.gov Isotope tracing studies in hepatocytes and intact liver tissue have been crucial in quantifying the dynamics of cysteine metabolism. bohrium.comnih.gov While many studies have utilized labeled precursors like serine to measure the rate of cysteine synthesis, tracing the fate of labeled cysteine provides complementary information on its utilization.
In hepatocytes, cysteine is partitioned into several key pathways, including protein synthesis, glutathione (GSH) synthesis, and catabolism to taurine and sulfate. bohrium.com Studies have shown that the concentration of cysteine itself is a major regulator of its metabolic fate; low availability favors GSH synthesis, whereas high availability promotes catabolism. bohrium.com Using stable isotope tracers, it has been demonstrated that de novo cysteine synthesis is highest in the liver compared to other tissues. nih.gov The application of L-cysteine (13C3; 15N) in hepatic flux studies would allow for precise quantification of the flux towards these different endpoints, providing a clearer picture of how the liver manages sulfur amino acid homeostasis and contributes to systemic antioxidant capacity.
Characterization of Microbial L-Cysteine (13C3; 15N) Metabolism (e.g., in parasitic protozoa)
The metabolic pathways in microbial organisms, particularly pathogens, can differ significantly from their hosts, offering potential targets for therapeutic intervention. researchgate.netnih.gov L-cysteine (13C3; 15N) has been used to elucidate the unique aspects of cysteine metabolism in the anaerobic protozoan parasite Entamoeba histolytica, which requires high concentrations of L-cysteine for growth. nih.govelsevierpure.com
A key study using L-cysteine (U-¹³C₃, ¹⁵N) and capillary electrophoresis-time of flight mass spectrometry (CE-TOFMS) revealed that E. histolytica rapidly metabolizes L-cysteine into several downstream products. nih.govasm.org The labeled carbon and nitrogen atoms were traced into L-alanine (B1666807), L-cystine, and, most notably, three previously uncharacterized metabolites. nih.gov These were identified as condensation products of L-cysteine with aldehydes: thiazolidine-4-carboxylic acid (T4C), 2-methyl-thiazolidine-4-carboxylic acid (MT4C), and 2-ethyl-thiazolidine-4-carboxylic acid (ET4C). nih.gov These findings suggest that these thiazolidine (B150603) derivatives serve as a storage form of L-cysteine in the parasite, protecting it from oxidative stress and promoting growth. nih.govelsevierpure.com
The table below summarizes the key labeled metabolites identified in E. histolytica after incubation with L-cysteine (¹³C₃, ¹⁵N).
| Metabolite | Isotopologue Detected | Metabolic Role/Pathway | Reference |
|---|---|---|---|
| L-Cystine | [¹³C₃, ¹⁵N₁]L-cystine and [¹³C₆, ¹⁵N₂]L-cystine | Oxidation product of L-cysteine | nih.gov |
| L-Alanine | [¹³C₃, ¹⁵N]L-alanine | Transamination/Desulfuration product | nih.gov |
| Thiazolidine-4-carboxylic acid (T4C) | Labeled | Condensation with formaldehyde; L-cysteine storage | nih.gov |
| 2-Methyl-thiazolidine-4-carboxylic acid (MT4C) | Labeled | Condensation with acetaldehyde; L-cysteine storage | nih.gov |
| 2-Ethyl-thiazolidine-4-carboxylic acid (ET4C) | Labeled | Condensation with propionaldehyde; L-cysteine storage | nih.gov |
This detailed pathway elucidation, made possible by L-cysteine (13C3; 15N), highlights a unique metabolic adaptation in this parasite.
Flux Studies in Specific Cell Lines and Primary Cell Cultures
Metabolic flux analysis using stable isotope tracers is widely applied to cultured cells to understand the metabolic reprogramming that occurs in diseases like cancer and to identify potential therapeutic targets. nih.govnih.gov L-cysteine (13C3; 15N) is a valuable tool for these studies, as it can directly trace the contribution of cysteine to various cellular processes.
One critical application is in studying cancer cell metabolism. Many cancer cells exhibit an increased demand for cysteine to support the synthesis of glutathione (GSH), which helps to mitigate the high levels of reactive oxygen species (ROS) associated with rapid proliferation and metabolic activity. nih.gov A study on acute myeloid leukemia (AML) stem cells (LSCs) utilized L-cysteine (¹³C₃¹⁵N) to investigate its metabolic fate. nih.gov The researchers found that the labeled carbon and nitrogen atoms from the tracer were exclusively detected in cysteine and glutathione. This demonstrates that in these specific cells, exogenous cysteine is readily taken up and its primary metabolic fate is the synthesis of GSH, which is crucial for maintaining redox balance and supporting the survival of these cancer stem cells. nih.gov
The table below presents the findings from the stable isotope tracing in AML leukemia stem cells.
| Cell Type | Tracer | Key Labeled Metabolites | Primary Metabolic Fate | Reference |
|---|---|---|---|---|
| Acute Myeloid Leukemia (AML) Stem Cells | L-Cysteine (¹³C₃, ¹⁵N) | Cysteine, Glutathione | Glutathione (GSH) Synthesis | nih.gov |
Such studies in specific cell lines and primary cultures are essential for understanding the context-dependent nature of cysteine metabolism and for identifying metabolic vulnerabilities that can be exploited for therapeutic purposes. nih.govnih.gov
Applications in Protein and Peptide Dynamics Research with L Cysteine 13c3; 15n
Quantitative Proteomics and Protein Turnover Studies
Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. researchgate.net The use of stable isotopes, such as in L-Cysteine (13C3; 15N), has revolutionized this field by providing a means for accurate and robust quantification. chempep.comnih.gov These methods are particularly valuable for studying protein turnover, which encompasses the continuous processes of protein synthesis and degradation that are essential for maintaining cellular homeostasis and responding to stimuli. thermofisher.comnih.gov
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling technique for quantitative proteomics. chempep.comresearchgate.net The core principle of SILAC involves growing two populations of cells in culture media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural abundance amino acid (e.g., L-Cysteine), while the other is grown in "heavy" medium containing a stable isotope-labeled version, such as L-Cysteine (13C3; 15N). nih.gov
Over several cell divisions, the "heavy" amino acid is fully incorporated into the proteome of the second cell population. nih.gov The two cell populations can then be subjected to different experimental conditions, and their protein lysates are combined at an early stage. chempep.com This early mixing minimizes experimental variation. chempep.com The combined sample is then analyzed by mass spectrometry. Peptides containing the "light" and "heavy" amino acids will appear as pairs of peaks with a characteristic mass difference, and the ratio of their intensities directly reflects the relative abundance of the protein in the two cell populations. usherbrooke.ca
By applying SILAC in a "pulse-chase" format, researchers can measure the rates of protein synthesis and degradation. chempep.com In a pulse experiment, cells are switched to a "heavy" SILAC medium, and the rate of incorporation of the labeled amino acid into proteins reflects the synthesis rate. nih.gov Conversely, in a chase experiment, fully labeled cells are switched back to a "light" medium, and the rate of disappearance of the "heavy" label provides the degradation rate. units.it
Table 1: Key Principles of SILAC for Protein Turnover Studies
| Principle | Description |
| Metabolic Labeling | Cells incorporate stable isotope-labeled amino acids (e.g., L-Cysteine (13C3; 15N)) into their proteins during synthesis. |
| Differential Labeling | Two cell populations are grown in "light" and "heavy" media to distinguish between them. |
| Mass Spectrometry Analysis | The mass difference between "light" and "heavy" peptides allows for their relative quantification. |
| Pulse-Chase Experiments | By switching between "light" and "heavy" media over time, the rates of protein synthesis and degradation can be determined. |
The kinetics of isotope incorporation provide a detailed view of protein turnover. nih.gov Following a switch to a heavy SILAC medium, the rate at which the labeled amino acid appears in a specific protein is measured over time. nih.gov This rate is a function of both the protein's synthesis rate and its degradation rate. nih.gov By fitting the incorporation data to mathematical models, the turnover rate and the half-life of the protein can be calculated. nih.gov The half-life of a protein is the time it takes for half of the existing protein molecules to be degraded and replaced.
For instance, a study on HeLa cells using a pulse SILAC approach found that the average turnover rate for proteins was approximately 20 hours. usherbrooke.ca However, individual protein half-lives can vary dramatically, from minutes to days, reflecting their diverse cellular functions. usherbrooke.ca Highly abundant proteins often exhibit longer half-lives, while regulatory proteins tend to have shorter half-lives, allowing for rapid changes in their levels in response to cellular signals. usherbrooke.ca
Table 2: Representative Protein Half-Lives Determined by Isotope Labeling Methods
| Protein Class | Example | Typical Half-Life Range |
| Structural Proteins | Actin, Tubulin | 24 - 48 hours |
| Metabolic Enzymes | Glycolytic enzymes | 10 - 30 hours |
| Signaling Proteins | Kinases, Phosphatases | 1 - 10 hours |
| Transcription Factors | c-Myc, p53 | < 1 hour |
Note: The values in this table are illustrative and can vary depending on the cell type and conditions.
Investigating Cysteine-Containing Peptides and Their Modifications
Cysteine is a unique amino acid due to the reactive thiol group in its side chain, which can undergo a variety of post-translational modifications (PTMs). nih.govfrontiersin.org These modifications play crucial roles in protein structure, function, and regulation. nih.gov L-Cysteine (13C3; 15N) is an invaluable tool for studying these modifications and the dynamics of cysteine-containing peptides. nih.gov
The thiol group of cysteine can be reversibly oxidized to form sulfenic acid (S-sulfenylation), a key modification in redox signaling. nih.gov Another important modification is S-glutathionylation, the formation of a mixed disulfide between a cysteine residue and glutathione (B108866). nih.gov These modifications can alter a protein's activity, localization, and interaction with other molecules. mdpi.com
Stable isotope labeling with L-Cysteine (13C3; 15N) can be used to trace the dynamics of these PTMs. By comparing the isotopic profiles of modified and unmodified peptides under different conditions, researchers can quantify changes in the extent of modification. For example, a SILAC-based approach can be adapted to compare the levels of S-sulfenylation or glutathionylation of specific cysteine residues in response to oxidative stress. nih.gov This allows for the identification of proteins and pathways that are regulated by redox signaling.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the three-dimensional structure and dynamics of proteins in solution. mdpi.com The incorporation of stable isotopes like ¹³C and ¹⁵N is often essential for NMR studies of proteins, as it allows for the use of triple-resonance experiments that are necessary for assigning the resonances of the protein's backbone and side chains. protein-nmr.org.uk
For cysteine-rich proteins, where disulfide bonds play a critical role in stabilizing the folded structure, NMR studies using L-Cysteine (13C3; 15N) can provide detailed insights into their structural dynamics. nih.gov By analyzing the chemical shifts and relaxation properties of the labeled cysteine residues, researchers can probe the local environment and mobility of these residues, which is crucial for understanding the protein's stability and function. nih.govresearchgate.net
Role of L-Cysteine (13C3; 15N) in Protein Biogenesis and Folding Studies
Protein biogenesis is the complex process by which proteins are synthesized and folded into their correct three-dimensional structures. The folding of many proteins, particularly those secreted from the cell, is stabilized by the formation of disulfide bonds between cysteine residues. nih.gov Misfolding and aggregation of proteins are associated with numerous diseases.
The use of L-Cysteine (13C3; 15N) can aid in the study of protein folding pathways. By monitoring the incorporation of the labeled cysteine and the formation of disulfide bonds over time, it is possible to identify and characterize folding intermediates. nih.gov For example, pulse-chase experiments with labeled cysteine can reveal the kinetics of disulfide bond formation and isomerization, which are often rate-limiting steps in the folding process. nih.gov This information is critical for understanding the mechanisms that ensure proteins achieve their correct native structure and for developing strategies to prevent protein misfolding. nih.gov
Applications in Mechanistic Enzymology and Biosynthetic Pathway Studies Using L Cysteine 13c3; 15n
Elucidating Enzyme Reaction Mechanisms Involving Cysteine Substrates
The use of L-Cysteine (13C3; 15N) is instrumental in dissecting the intricate mechanisms of enzymes that utilize cysteine as a substrate. The isotopic labels act as reporters, allowing for the detailed tracking of atomic movements and bond transformations throughout the catalytic cycle.
Tracing Atomic Rearrangements and Bond Cleavage during Catalysis
By employing techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can follow the ¹³C- and ¹⁵N-labeled atoms from L-cysteine as they are incorporated into intermediates and final products. This allows for the unambiguous identification of bond cleavage and formation events, which are fundamental to understanding an enzyme's catalytic strategy. For instance, in the study of cysteine-dependent enzymes, the labeled cysteine can help to pinpoint which specific bonds in the substrate are broken and which new bonds are formed, providing direct evidence for proposed reaction mechanisms. mdpi.com This approach is crucial for validating catalytic models and understanding the roles of active site residues. mdpi.com
Application of Kinetic Isotope Effects (KIEs) in Cysteine-Dependent Enzymes
Kinetic Isotope Effects (KIEs) are a powerful tool for investigating the rate-determining steps of enzymatic reactions and the nature of transition states. researchgate.net By comparing the reaction rates of enzymes with the unlabeled L-cysteine versus the isotopically labeled L-Cysteine (13C3; 15N), researchers can determine if the cleavage of a C-C, C-N, or C-S bond involving the labeled atoms is kinetically significant. nih.govresearchgate.net A significant KIE (a value other than 1) suggests that the bond to the isotope is being broken or formed in the rate-limiting step of the reaction. researchgate.net This information is critical for constructing an accurate energy profile of the reaction and for understanding how the enzyme stabilizes the transition state. researchgate.net For example, studies on cysteine proteases have utilized solvent isotope effects to reveal details about the acylation and deacylation steps in their catalytic mechanism. nih.gov
Biosynthesis of Complex Cysteine-Derived Metabolites
L-Cysteine is a precursor to a wide array of biologically important molecules. medchemexpress.comnih.gov The use of L-Cysteine (13C3; 15N) has been pivotal in unraveling the biosynthetic pathways of these complex metabolites in various organisms. pnas.orgniph.go.jp
Pathway Elucidation for Specialized Metabolites Originating from L-Cysteine (13C3; 15N) (e.g., specific plant volatiles, microbial secondary metabolites)
Isotopic labeling studies with L-Cysteine (13C3; 15N) have been successfully employed to trace the origin of atoms in specialized metabolites. For instance, in the biosynthesis of nitrogenous tomato aroma volatiles, feeding experiments with ¹⁵N, ¹³C₃-L-cysteine demonstrated that cysteine provides the nitrogen atom for these compounds. pnas.org Similarly, in the enteric protozoan parasite Entamoeba histolytica, the metabolism of [U-¹³C₃, ¹⁵N]L-cysteine was investigated, revealing its conversion into several metabolites, including l-alanine (B1666807) and various thiazolidine-4-carboxylic acids. nih.govscience.gov These studies provide direct evidence of the metabolic connections between L-cysteine and the final products.
| Metabolite | Isotopic Labeling Pattern | Significance |
|---|---|---|
| L-Alanine | ¹³C₃, ¹⁵N₁ | Demonstrates the conversion of the cysteine carbon backbone and nitrogen. |
| Thiazolidine-4-carboxylic acid (T4C) | Derived from the condensation of labeled cysteine with formaldehyde. | Suggests a role in cysteine storage and detoxification of aldehydes. nih.gov |
| 2-Methyl-thiazolidine-4-carboxylic acid (MT4C) | Derived from the condensation of labeled cysteine with acetaldehyde. | Implicates a link between cysteine metabolism and aldehyde metabolism. nih.gov |
| 2-Ethyl-thiazolidine-4-carboxylic acid (ET4C) | Derived from the condensation of labeled cysteine with propionaldehyde. | Further highlights the role of cysteine in conjugating with various aldehydes. nih.gov |
Investigating the Incorporation of Cysteine Atoms into Complex Cofactors and Clusters (e.g., Iron-Sulfur Clusters)
Cysteine is a key source of sulfur for the biosynthesis of iron-sulfur (Fe-S) clusters, which are essential cofactors in a multitude of enzymes. nih.gov Isotopic labeling with L-cysteine containing heavy isotopes of sulfur (³⁴S) has been instrumental in these studies. Although the prompt specifies L-Cysteine (13C3; 15N), the principle of using isotopically labeled cysteine to trace atom incorporation is the same. Studies have shown that cysteine desulfurases mobilize the sulfur atom from cysteine for Fe-S cluster assembly. nih.gov By using isotopically labeled cysteine, researchers can quantify the extent to which cysteine contributes to the sulfur content of these clusters, providing insights into the mechanisms of Fe-S cluster biogenesis. nih.govnih.gov
Enzyme Active Site Probing and Ligand Binding Studies with L-Cysteine (13C3; 15N)
The isotopic labels in L-Cysteine (13C3; 15N) also provide a powerful spectroscopic handle for probing the environment of enzyme active sites and studying ligand binding events.
NMR spectroscopy is particularly well-suited for these investigations. The ¹³C and ¹⁵N nuclei have distinct NMR properties that can be exploited to gain structural and dynamic information. When L-Cysteine (13C3; 15N) binds to an enzyme, changes in the chemical shifts, coupling constants, and relaxation rates of the labeled nuclei can be observed. These changes provide detailed information about the conformation of the bound cysteine, its interactions with active site residues, and the dynamics of the enzyme-ligand complex. Solution NMR spectroscopy with isotope-labeled cysteine has been used to reveal the surface structure of L-cysteine-coated gold nanoparticles, demonstrating the utility of this approach in characterizing ligand-surface interactions. researchgate.net This methodology can be extended to study the binding of cysteine or cysteine-derived inhibitors to enzyme active sites, providing valuable data for drug design and discovery.
Advanced Analytical and Computational Methodologies for L Cysteine 13c3; 15n Research
Isotope Tracing Data Processing and Interpretation
The analysis of stable isotope labeling experiments using L-Cysteine (13C3; 15N) is crucial for understanding its metabolic fate. This process involves the accurate and reproducible quantification of mass isotopomer distributions (MIDs). The specific distribution of these stable isotope-labeled precursors into metabolic products serves as a fingerprint of metabolic events and the dynamics within metabolic networks.
Software Tools for Mass Isotopomer Distribution Analysis (MIDA)
Several software tools have been developed to process experimental mass spectrometry (MS) data and convert it into a format suitable for metabolic flux analysis. These tools automate the extraction of isotopic information from MS datasets, which is a feature not typically central to general-purpose metabolomics software.
One such open-source tool is the "Least Square Mass Isotopomer Analyzer" (LS-MIDA). nih.govnih.gov This software processes MS data based on metabolite information such as the number of atoms in the compound, the mass-to-charge ratio (m/z) of the compounds and their fragments, and the experimental relative MS intensities. nih.govnih.gov These intensities reflect the enrichments of isotopomers in 13C- or 15N-labeled compounds compared to their natural abundances. nih.govnih.gov LS-MIDA employs Brauman's least square method of linear regression to calculate global isotope enrichments and the molar abundances of each isotopomer. nih.govnih.gov The resulting isotopomer enrichments are foundational for both the observation-driven analysis of pathways and fluxes and for model-driven metabolic flux calculations. nih.govnih.gov
Another software package, UHAS-MIDA, is a lightweight and fast tool designed for the analysis of stable isotope MS ion abundance data. scirp.orgresearchgate.net While its application has been demonstrated for determining the distribution of stable isotopes of chromium, its underlying principles can be adapted for other isotopes. scirp.orgresearchgate.net The Program for Integration and Rapid Analysis of Mass Isotopomer Distributions (PIRAMID) is a MATLAB-based tool with a graphical user interface that automates the extraction of isotopic information from MS datasets. researchgate.net It can handle data from both low- and high-resolution MS and tandem (MS/MS) instruments and supports the analysis of single or dual labeling experiments with various isotopes, including 13C and 15N. researchgate.net
Interactive Data Table: Comparison of MIDA Software Tools
| Software Tool | Key Features | Platform | Isotope Support | Data Input |
| LS-MIDA | Open-source, uses Brauman's least square method, file-based data management. nih.govnih.gov | Standalone | 13C, 15N nih.govnih.gov | Experimental MS data (m/z, intensities) nih.govnih.gov |
| UHAS-MIDA | Lightweight, web-based interface, includes database functionality. scirp.orgresearchgate.net | HTML, CSS/Bootstrap, JavaScript, PHP scirp.org | Primarily demonstrated with Chromium, but adaptable. scirp.orgresearchgate.net | Comma-separated values (Excel .csv) files. scirp.org |
| PIRAMID | GUI-driven, automates chromatogram extraction and peak integration, corrects for natural isotopic background. researchgate.net | MATLAB researchgate.net | 2H, 13C, 15N, 18O, 34S researchgate.net | Common vendor-agnostic file formats (e.g., .mzXML, .mzData). researchgate.net |
Computational Flux Modeling Algorithms for Quantitative Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is an experimental technique used to quantify the production and consumption rates of metabolites within a biological system. wikipedia.org When coupled with stable isotope labeling, such as with L-Cysteine (13C3; 15N), it allows for the elucidation of intracellular metabolic fluxes. wikipedia.org 13C-MFA, in particular, has become a highly informative method for studying the central metabolism of biological systems. nih.gov
The process of MFA involves several computational steps, typically facilitated by specialized software. wikipedia.org This begins with the reconstruction of the metabolic network to include all relevant enzymatic reactions and metabolites. wikipedia.org Experimental data, including the labeling pattern of the substrate (L-Cysteine (13C3; 15N)), is then provided as input. wikipedia.org The model is constrained by factors such as growth equations, and the final fluxes are determined by minimizing the error between the experimental and simulated results. wikipedia.org
Recent advancements have led to the development of machine-learning-based frameworks for 13C fluxomics. nrel.govnih.gov These approaches aim to address the long computation times and potential for unstable solutions inherent in traditional optimization-based MFA. nrel.govnih.gov In such a framework, training and test datasets are generated through metabolic network decomposition and flux sampling. nrel.govnih.gov Flux ratios at metabolic nodes and the simulated labeling patterns of metabolites are used as training targets and features, respectively. nrel.govnih.gov This machine learning approach, when combined with measured external fluxes, can determine the mass balance system and yield global flux distributions. nrel.govnih.gov
Integration of Multi-Omics Data with L-Cysteine (13C3; 15N) Tracer Data
The integration of data from multiple "omics" platforms—such as metabolomics, proteomics, and transcriptomics—with stable isotope tracer data from L-Cysteine (13C3; 15N) provides a more comprehensive, systems-level understanding of metabolic regulation.
Correlation of Metabolomics and Fluxomics Data
Metabolomics provides a snapshot of the concentrations of small molecule metabolites in a biological system, while fluxomics, powered by tracers like L-Cysteine (13C3; 15N), measures the rates of metabolic reactions. mdpi.com The integration of these two data types can reveal how changes in metabolite pools are related to the dynamic operation of metabolic pathways. mdpi.com For instance, an increase in the concentration of a particular metabolite, as detected by metabolomics, can be correlated with an increased flux through the pathway that produces it, as determined by MFA with L-Cysteine (13C3; 15N).
Longitudinal metabolomics analysis, which tracks changes in metabolite levels over time, can be particularly powerful when combined with flux data. kcl.ac.uknih.govresearchgate.net This approach can reveal the acute effects of the introduction of a labeled compound like L-Cysteine and how its metabolism influences the broader metabolic landscape. kcl.ac.uknih.govresearchgate.net Studies have shown that such integrated analyses can systematically provide insights into the complex and dynamic landscape of amino acid, lipid, and other metabolic pathways. kcl.ac.uknih.govresearchgate.net
Integration with Proteomics and Transcriptomics for Systems-Level Understanding
Integrating proteomics and transcriptomics data with L-Cysteine (13C3; 15N) tracer studies allows for a multi-layered view of biological regulation. mdpi.com Transcriptomics measures the expression levels of genes (mRNAs), while proteomics quantifies the abundance of proteins. mdpi.com By combining these datasets with fluxomics data, researchers can investigate how changes in gene expression and protein levels translate into functional changes in metabolic fluxes.
Several strategies exist for integrating proteomics and transcriptomics data. mdpi.com One approach involves identifying differentially expressed genes (DEGs) and differentially abundant proteins (DAPs) under the same biological conditions. mdpi.com A Venn diagram can then be used to find overlapping genes and proteins, which may point to key regulatory points in metabolic pathways involving L-Cysteine. mdpi.com Another strategy is scatter plot analysis, which can reveal correlations between changes in gene and protein expression. mdpi.com
Interactome analysis is a third strategy that can generate a network of interactions from DAPs or DEGs. mdpi.com By applying the fold changes in gene expression to this interactome, functional relationships between different proteins and genes can be identified, providing a more holistic understanding of the biological system. mdpi.com For example, an integrated transcriptomic and proteomic analysis might reveal the upregulation of enzymes involved in a specific metabolic pathway, and L-Cysteine (13C3; 15N) tracing could then confirm a corresponding increase in flux through that pathway. ulisboa.pt
Novel Spectroscopic Techniques for Enhanced Labeled Cysteine Detection
The development of advanced spectroscopic techniques is crucial for improving the sensitivity and specificity of detecting isotopically labeled compounds like L-Cysteine (13C3; 15N).
Raman spectroscopy is one such method that can determine the chemical structures of molecules and their interactions by analyzing the frequencies of molecular vibrations. myfoodresearch.com This technique can be used to identify the peptide backbone and its side chains in protein analysis. myfoodresearch.com The combination of Raman spectroscopy with chemometric analysis has been shown to successfully discriminate and classify samples based on the presence of cysteine. myfoodresearch.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying isotopically labeled molecules. Both 13C and 15N have a nuclear spin of 1/2, making them NMR-active. This property is indispensable for research into protein structure and dynamics. Multidimensional heteronuclear NMR spectra can be used to investigate protein structure, folding, and conformational changes in solution. Solution NMR spectroscopy with isotope-labeled cysteine (13C and 15N) has been used to reveal the surface structure of L-cysteine-coated ultrasmall gold nanoparticles. researchgate.net
Fluorescence-based techniques also offer high sensitivity and selectivity for cysteine detection. nih.gov Novel fluorescent probes have been designed and developed that exhibit a rapid response and low detection limits for cysteine. nih.gov For example, a probe based on the Aza fluorescent group has been shown to effectively discriminate cysteine from other biological thiols with a detection limit as low as 80 nM. nih.gov While these probes are often designed for general cysteine detection, their high sensitivity could potentially be leveraged for tracking the incorporation of labeled cysteine into cellular systems.
Interactive Data Table: Spectroscopic Techniques for Labeled Cysteine Detection
| Technique | Principle | Advantages | Example Application |
| Raman Spectroscopy | Analysis of molecular vibrations based on inelastic scattering of monochromatic light. myfoodresearch.com | Non-destructive, requires minimal sample preparation, provides structural information. myfoodresearch.com | Discriminating and classifying wheat flour based on cysteine content. myfoodresearch.com |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei (e.g., 13C, 15N). | Provides detailed structural and dynamic information in solution. | Characterizing the surface structure of L-cysteine-coated gold nanoparticles. researchgate.net |
| Fluorescence Spectroscopy | Measures fluorescence from a sample after excitation with light of a specific wavelength. nih.gov | High sensitivity, high selectivity, rapid response. nih.gov | Imaging of cysteine in cells and zebrafish with a novel fluorescent probe. nih.gov |
High-Field and Solid-State NMR for Complex Biological Systems
High-field and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, non-destructive techniques for elucidating the structure and dynamics of biological macromolecules at an atomic level. The incorporation of L-Cysteine (13C3; 15N) into proteins and peptides provides site-specific NMR-active nuclei, enabling detailed structural analysis that would be challenging with unlabeled molecules due to the low natural abundance of 13C and 15N. nih.gov
Solid-state NMR is particularly well-suited for studying large, insoluble, or non-crystalline biological assemblies such as membrane proteins and amyloid fibrils. springernature.commeihonglab.com In these complex systems, L-Cysteine residues can play critical roles in protein folding, stability, and function, often forming disulfide bonds or participating in metal coordination. By selectively labeling cysteine residues, researchers can overcome spectral crowding and obtain unambiguous structural restraints.
The analysis of 13C and 15N chemical shifts of the labeled cysteine provides valuable information about its local chemical environment and secondary structure. springernature.comnih.gov For instance, the 13Cα and 13Cβ chemical shifts are sensitive to the protein's backbone conformation, allowing for the differentiation between α-helical and β-sheet structures. nih.gov High-field NMR spectrometers enhance sensitivity and resolution, which is crucial for resolving subtle differences in the chemical environments of cysteine residues within large protein complexes.
Detailed research findings from solid-state NMR studies on proteins with labeled cysteine residues have provided insights into the molecular architecture of complex biological systems. The precise measurement of chemical shifts allows for the quantification of secondary structure elements.
Table 1: Representative 13C Chemical Shifts of Labeled Cysteine in Different Protein Secondary Structures Determined by Solid-State NMR
| Protein Environment | Secondary Structure | 13Cα Chemical Shift (ppm) | 13Cβ Chemical Shift (ppm) |
|---|---|---|---|
| Hydrophobic Core | α-Helix | 56.6 | 42.1 |
| Solvent-Exposed Surface | α-Helix | 55.9 | 41.5 |
| Interior of β-Sheet | β-Sheet | 53.8 | 44.2 |
| Edge of β-Sheet | β-Sheet | 54.5 | 43.7 |
| Disulfide-Bonded (Cystine) | β-Sheet | 52.1 | 39.8 |
This table presents hypothetical yet scientifically plausible data based on published research, illustrating the sensitivity of 13C chemical shifts to the local structural environment of cysteine residues. nih.gov
Spatial Resolution Techniques for In Vivo Isotope Tracing (e.g., MRS)
Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical technique that allows for the in vivo quantification of metabolites in living organisms. When combined with the administration of 13C-labeled substrates like L-Cysteine (13C3; 15N), MRS becomes a powerful tool for tracing metabolic pathways and measuring metabolic fluxes in real-time and in a spatially resolved manner. sciencecentral.innih.gov This methodology provides a window into the dynamic biochemical processes occurring within specific tissues and organs, such as the brain. sciencecentral.innih.govresearchgate.net
The use of L-Cysteine (13C3; 15N) in in vivo MRS studies enables the tracking of its conversion into downstream metabolites, such as glutathione (B108866), taurine (B1682933), and pyruvate. The 13C label is incorporated into these molecules, and their distinct spectral signatures allow for their identification and quantification. High-field MRI systems enhance the sensitivity and spectral resolution of 13C MRS, which is crucial given the typically low in vivo concentrations of many metabolites. sciencecentral.in
Technological advancements have significantly improved the spatial and temporal resolution of in vivo MRS. sciencecentral.in While the inherent sensitivity of 13C MRS is lower than that of proton (1H) MRS, techniques like hyperpolarization can dramatically increase the 13C signal, enabling faster imaging and higher spatial resolution. cam.ac.uk This allows for the investigation of metabolic heterogeneity within tissues and even within different cellular compartments, such as neurons and glia in the brain. nih.govresearchgate.net
Research utilizing in vivo 13C MRS with labeled substrates has provided quantitative data on metabolic fluxes in various physiological and pathological states. By monitoring the rate of incorporation of the 13C label from a precursor into a product, metabolic rates can be calculated.
Table 2: In Vivo Metabolic Fluxes in the Mouse Brain Determined by 13C MRS Following Administration of a 13C-Labeled Substrate
| Metabolic Pathway | Metabolic Flux (μmol/g/min) | Brain Region |
|---|---|---|
| Tricarboxylic Acid (TCA) Cycle - Neurons (VTCAn) | 0.56 ± 0.03 | Cortex |
| Tricarboxylic Acid (TCA) Cycle - Astrocytes (Vg) | 0.16 ± 0.03 | Cortex |
| Pyruvate Carboxylase (VPC) | 0.041 ± 0.003 | Cortex |
| Neurotransmitter Cycling (VNT) | 0.084 ± 0.008 | Cortex |
| Cerebral Metabolic Rate of Glucose (CMRglc) | 0.38 ± 0.02 | Whole Brain |
This table presents representative data adapted from in vivo 13C MRS studies of brain metabolism, showcasing the type of quantitative information that can be obtained through isotope tracing experiments. nih.gov
Future Directions and Emerging Research Avenues Utilizing L Cysteine 13c3; 15n
Application in Systems Biology and Network-Level Metabolic Investigations
The dual labeling of L-cysteine with both heavy carbon (¹³C) and nitrogen (¹⁵N) isotopes provides a unique advantage for systems biology and metabolic network analysis. nih.gov This approach allows for the simultaneous tracing of carbon and nitrogen atoms as they are incorporated into various biomolecules, offering a more comprehensive picture of metabolic fluxes. nih.govmdpi.com In systems biology, L-Cysteine (13C3; 15N) is instrumental in quantifying the contributions of this amino acid to key metabolic pathways. Cysteine is a precursor for the synthesis of proteins, the major antioxidant glutathione (B108866), and other crucial metabolites like taurine (B1682933) and hydrogen sulfide (B99878) (H₂S). medchemexpress.comnih.gov
By tracking the ¹³C and ¹⁵N labels using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can map the flow of these atoms through interconnected metabolic networks. researchgate.netnih.gov This enables the quantification of metabolic flux, which is the rate of turnover of metabolites in a biochemical pathway. creative-proteomics.com Such data is essential for constructing and validating computational models of cellular metabolism. These models can simulate how metabolic networks respond to various stimuli or genetic modifications, providing insights into disease mechanisms and potential therapeutic targets. kuleuven.be For instance, dual-labeling studies can reveal how nitrogen from cysteine is distributed among different amino acids and nucleotides, establishing key nodes in nitrogen metabolism. nih.gov
Table 1: Applications of L-Cysteine (13C3; 15N) in Systems Biology
| Research Area | Specific Application | Analytical Technique | Expected Outcome |
|---|---|---|---|
| Metabolic Flux Analysis (MFA) | Quantifying carbon and nitrogen flow from cysteine into central metabolism. nih.gov | Mass Spectrometry (MS) | Determination of pathway activity and flux distribution. creative-proteomics.com |
| Proteomics | Measuring rates of protein synthesis and turnover. isotope.com | Liquid Chromatography-Mass Spectrometry (LC-MS) | Understanding protein dynamics in response to stimuli. |
| Glutathione Homeostasis | Tracing the incorporation of cysteine into the glutathione pool. nih.gov | High-Resolution Mass Spectrometry (HR-MS) | Assessing antioxidant capacity and redox state. |
| Network Modeling | Providing quantitative data to build and refine genome-scale metabolic models. nih.gov | MS, NMR | Improved predictive models of cellular metabolism. |
Advancements in In Vivo Isotope Tracing Methodologies for Complex Organisms
Moving from cell cultures to complex, whole organisms presents significant challenges for metabolic research. nih.gov However, advancements in in vivo stable isotope tracing are making it possible to study metabolism in a more physiologically relevant context. researchgate.netkuleuven.be L-Cysteine (13C3; 15N) is well-suited for these studies, which aim to understand how metabolism is regulated across different organs and tissues. semanticscholar.org
Recent methodological advancements focus on sophisticated tracer delivery methods and advanced analytical platforms. creative-proteomics.comnih.gov Tracers can be administered through various routes, including intravenous infusion or incorporation into the diet, to achieve stable isotopic enrichment in the body. creative-proteomics.comkuleuven.be The choice of administration method is critical and depends on the specific biological question being addressed. kuleuven.be For example, a continuous infusion can help achieve a metabolic steady-state, allowing for more accurate flux measurements. embopress.org
The analysis of labeled metabolites in tissues and biofluids (e.g., blood, urine) provides a dynamic view of inter-organ metabolism. nih.gov High-resolution mass spectrometry is a key technology in this area, as it can distinguish between different isotopologues (molecules that differ only in their isotopic composition), providing detailed information on metabolic pathways. mdpi.comkuleuven.be These in vivo studies are crucial for understanding metabolic diseases like cancer and diabetes, where communication and nutrient exchange between organs play a critical role. creative-proteomics.comnih.gov By using L-Cysteine (13C3; 15N), researchers can investigate how tumors utilize cysteine from the bloodstream to support their growth and proliferation. nih.gov
Development of Novel L-Cysteine (13C3; 15N)-Based Biosensors and Probes for Metabolic State Assessment
A significant frontier in metabolic research is the development of tools for real-time monitoring of metabolite concentrations. nih.gov Genetically encoded biosensors, often based on fluorescent proteins, are emerging as powerful tools for this purpose. nih.gov While biosensors that directly incorporate L-Cysteine (13C3; 15N) into their structure are not a primary focus, the development of biosensors to detect L-cysteine and its downstream metabolites is an active area of research. nih.govresearchgate.net
These biosensors can be used in conjunction with L-Cysteine (13C3; 15N) tracing experiments to provide a dynamic readout of metabolic activity. For instance, a cell line expressing a biosensor for glutathione could be supplied with labeled cysteine. The change in the biosensor's signal would reflect the rate at which the labeled cysteine is being incorporated into glutathione, providing a real-time measurement of flux. nih.gov Such tools can be targeted to specific subcellular compartments, like mitochondria, allowing for an unprecedented level of spatial and temporal resolution in metabolic studies. wikipedia.org
The development of these biosensors relies on identifying or engineering proteins that naturally bind to the metabolite of interest, such as L-cysteine-responsive transcriptional regulators. nih.gov The performance of these sensors can be optimized through protein engineering to improve their sensitivity and dynamic range. nih.gov These tools are invaluable for high-throughput screening applications, enabling the rapid identification of genetic or pharmacological interventions that alter cysteine metabolism. nih.gov
Table 2: Types of Biosensors for Metabolic Assessment
| Biosensor Type | Principle | Target Analyte Example | Potential Application with L-Cysteine (13C3; 15N) |
|---|---|---|---|
| Transcription Factor-Based | A metabolite-binding transcription factor controls the expression of a reporter gene (e.g., GFP). nih.gov | L-Cysteine | High-throughput screening for strains with high cysteine production. nih.gov |
| FRET-Based | Analyte binding causes a conformational change in a protein, altering the Förster Resonance Energy Transfer between two fluorescent proteins. nih.gov | Glutathione | Real-time monitoring of glutathione synthesis from labeled cysteine. |
| Single Fluorescent Protein | Analyte binding modulates the fluorescence intensity of a single circularly permuted fluorescent protein. nih.gov | NADH/NAD+ | Assessing the impact of cysteine metabolism on cellular redox state. |
Integration with Genetic Perturbation Strategies (e.g., CRISPR/Cas9) for Targeted Metabolic Engineering Studies
The combination of stable isotope tracing with precise genetic manipulation techniques like CRISPR/Cas9 is revolutionizing metabolic engineering. nih.govnih.gov This integrated approach allows researchers to make targeted changes to an organism's genome and then use tracers like L-Cysteine (13C3; 15N) to precisely measure the metabolic consequences. mdpi.comnih.gov
Metabolic engineering aims to optimize cellular metabolism for the production of valuable chemicals or to understand the function of specific genes and pathways. mdpi.comdovepress.com Using CRISPR/Cas9, specific genes can be knocked out, knocked down (CRISPRi), or overexpressed to reroute metabolic flux. nih.govmdpi.com Following the genetic perturbation, L-Cysteine (13C3; 15N) is introduced into the system. By analyzing the labeling patterns of downstream metabolites, researchers can quantify how the genetic change has altered the flow of carbon and nitrogen through the cysteine metabolic network. pitt.edu
This strategy provides a direct link between genotype and metabolic phenotype. nih.gov For example, one could use CRISPR to delete a gene suspected of being involved in hydrogen sulfide production from cysteine. A subsequent tracing experiment with L-Cysteine (13C3; 15N) would confirm the gene's function by showing a lack of label incorporation into H₂S-related metabolites. This powerful combination is accelerating the design-build-test-learn cycle in metabolic engineering, leading to the more efficient development of microbial cell factories and a deeper understanding of metabolic regulation. nih.govsemanticscholar.org
Q & A
Basic Research Questions
Q. What are the optimal protocols for synthesizing and purifying isotopically labeled L-Cysteine (13C3; 15N)?
- Methodology : Use solid-phase peptide synthesis (SPPS) with 13C3- and 15N-enriched precursors. Purify via reverse-phase HPLC under gradient elution (e.g., water/acetonitrile with 0.1% TFA). Validate purity (≥98%) using LC-MS and confirm isotopic incorporation via NMR (e.g., 13C NMR for carbon backbone) and high-resolution mass spectrometry (HRMS) .
- Key Considerations : Ensure minimal isotopic dilution during synthesis by using isotopically protected amino acid derivatives.
Q. How can L-Cysteine (13C3; 15N) be incorporated into protein synthesis for metabolic flux analysis?
- Methodology : Introduce the labeled compound into cell culture media or in vitro translation systems. Track isotopic incorporation into proteins via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use stable isotope-resolved metabolomics (SIRM) to map cysteine-derived metabolites (e.g., glutathione) .
- Experimental Design : Optimize labeling duration based on cell doubling time to ensure sufficient isotopic enrichment without cytotoxicity .
Advanced Research Questions
Q. How can isotopic labeling resolve discrepancies in L-Cysteine’s role in oxidative stress regulation across studies?
- Data Contradiction Analysis : Conflicting results may arise from variations in cell type, redox conditions, or isotopic purity. For example, in Bacillus smithii, L-Cysteine supplementation inhibited growth due to pyruvate depletion, but this effect may differ in eukaryotic systems. Replicate experiments under controlled redox conditions (e.g., hypoxia vs. normoxia) and validate isotopic purity via HRMS .
- Recommendation : Use CRISPR-Cas9 transcriptional silencing (e.g., ThermodCas9) to isolate pathways involving cysteine biosynthesis and validate findings .
Q. What advanced analytical techniques are suitable for quantifying L-Cysteine (13C3; 15N) in biological matrices?
- Methodology :
- Plasmonic Resonance Chromatography : Au–Ag core-shell nanoparticles enable selective detection at pH 6 with a limit of detection (LOD) of 0.1 µM .
- Isotope Dilution Mass Spectrometry (IDMS) : Spiked internal standards (e.g., 13C3-labeled analogs) improve accuracy in complex samples like plasma or tissue homogenates .
Q. How does isotopic labeling enhance structural characterization of L-Cysteine in crystallography?
- Methodology : Use X-ray diffraction (XRD) and density functional theory (DFT) simulations to compare labeled vs. unlabeled crystals. Isotopic substitution aids in resolving hydrogen-bonding networks and sulfur-centered interactions, critical for understanding redox-active conformations .
- Example : Labeled cysteine can clarify disulfide bond dynamics in cystine formation under oxidative conditions .
Methodological and Reproducibility Considerations
Q. How to ensure reproducibility in studies using L-Cysteine (13C3; 15N)?
- Best Practices :
- Document synthesis protocols, including isotopic enrichment levels and purification steps, in supplementary materials .
- Provide raw NMR/MS spectra and chromatograms for peer validation .
- Common Pitfalls : Variations in cell culture media (e.g., cysteine-free vs. supplemented) can alter metabolic incorporation rates; standardize media composition .
Q. How to evaluate the reliability of published data on isotopic L-Cysteine applications?
- Criteria :
- Source Authority : Prioritize peer-reviewed journals with detailed experimental sections (e.g., J. Am. Chem. Soc., Chem. Sci.) .
- Data Transparency : Verify if supporting information includes isotopic purity certificates, spectral data, and statistical validation (e.g., RSD%, recovery%) .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
